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molecular formula C10H9NO5 B1615455 3-{3-Nitro-4-methoxyphenyl}acrylic acid CAS No. 58435-22-6

3-{3-Nitro-4-methoxyphenyl}acrylic acid

Cat. No. B1615455
M. Wt: 223.18 g/mol
InChI Key: ZTPILCFVGFXZOA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08629277B2

Procedure details

4-methoxy-3-nitro-benzaldehyde (compound of Example 5; 1.05 g, 5.79 mmol) and malonic acid (1.32 g, 1.27 mmol) were dissolved in pyridine (20 mL) under stirring and piperidine (1 mL) was added to the pyridine solution. The reaction mixture was heated at 75° C. to 80° C. for 3 h, after which the temperature was further increased to 120° C. and maintained at this temperature for 6 h. At the end of the reaction, pyridine was evaporated, followed by addition of aqueous HCl (1:1) to obtain pH ˜4. The solid obtained was filtered, washed with cold water and dried.
Quantity
1.05 g
Type
reactant
Reaction Step One
[Compound]
Name
compound
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
1.32 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
1 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:10]=[CH:9][C:6]([CH:7]=O)=[CH:5][C:4]=1[N+:11]([O-:13])=[O:12].C(O)(=O)[CH2:15][C:16]([OH:18])=[O:17].N1CCCCC1>N1C=CC=CC=1>[CH3:1][O:2][C:3]1[CH:10]=[CH:9][C:6]([CH:7]=[CH:15][C:16]([OH:18])=[O:17])=[CH:5][C:4]=1[N+:11]([O-:13])=[O:12]

Inputs

Step One
Name
Quantity
1.05 g
Type
reactant
Smiles
COC1=C(C=C(C=O)C=C1)[N+](=O)[O-]
Name
compound
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
1.32 g
Type
reactant
Smiles
C(CC(=O)O)(=O)O
Name
Quantity
20 mL
Type
solvent
Smiles
N1=CC=CC=C1
Step Two
Name
Quantity
1 mL
Type
reactant
Smiles
N1CCCCC1
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
N1=CC=CC=C1
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
N1=CC=CC=C1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
120 °C
Stirring
Type
CUSTOM
Details
under stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was heated at 75° C. to 80° C. for 3 h
Duration
3 h
TEMPERATURE
Type
TEMPERATURE
Details
maintained at this temperature for 6 h
Duration
6 h
CUSTOM
Type
CUSTOM
Details
was evaporated
ADDITION
Type
ADDITION
Details
followed by addition of aqueous HCl (1:1)
CUSTOM
Type
CUSTOM
Details
to obtain pH ˜4
CUSTOM
Type
CUSTOM
Details
The solid obtained
FILTRATION
Type
FILTRATION
Details
was filtered
WASH
Type
WASH
Details
washed with cold water
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Name
Type
Smiles
COC1=C(C=C(C=C1)C=CC(=O)O)[N+](=O)[O-]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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